molecular formula C5H6IN3 B3117396 5-Iodo-4-methylpyrimidin-2-amine CAS No. 22294-56-0

5-Iodo-4-methylpyrimidin-2-amine

Cat. No.: B3117396
CAS No.: 22294-56-0
M. Wt: 235.03
InChI Key: AAQWMOIUBXMRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 . It is a yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 5th position of the ring is substituted with an iodine atom, and the 4th position is substituted with a methyl group and an amine group .

Scientific Research Applications

Halogen Bonding and Molecular Docking Studies

Research has shown that compounds structurally related to 5-Iodo-4-methylpyrimidin-2-amine, such as PA-1, exhibit significant intermolecular interactions, including halogen bonding, which are pivotal in biological activities. For instance, the study by He et al. (2020) elucidated the binding mode of PA-1 with the pyruvate dehydrogenase complex E1 component, highlighting the role of halogen bonding interactions in the optimization of such compounds for developing potent inhibitors and antifungal agents. The findings were supported by a combination of X-ray crystallography, DFT calculations, and molecular docking studies, demonstrating the geometric congruence of PA-1 with its crystal structure and the significant role of the 5-iodo-1,2,3-triazole and benzene ring in its biological activities (He, He, Cai, Zhao, & Hong-Xing He, 2020).

Regioselective Chemical Synthesis

Another aspect of scientific research involving this compound focuses on regioselective chemical synthesis. For example, the work by Doulah et al. (2014) explored the regioselectivity in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. This study highlights the potential of such compounds in the synthesis of new chemical entities, which can be further functionalized for various applications (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Biochemical Analysis

Biochemical Properties

5-Iodo-4-methylpyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine nucleotides, which are essential for nucleic acid synthesis. The compound can act as a substrate or inhibitor for certain enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidines . These interactions can influence the overall metabolic flux and the levels of metabolites within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of pyruvate dehydrogenase, thereby affecting the tricarboxylic acid (TCA) cycle and cellular energy production . Additionally, it can alter the expression of genes involved in oxidative stress responses and apoptosis, impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and inhibit their activity, such as dihydroorotate dehydrogenase, thereby disrupting pyrimidine synthesis . The compound can also interact with transcription factors, leading to changes in gene expression. These interactions can result in the activation or repression of various signaling pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can enhance cellular functions and promote cell survival. At higher doses, it can exhibit toxic effects, leading to cell death and tissue damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and UMP synthase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via nucleoside transporters and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations can affect its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

5-iodo-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWMOIUBXMRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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